4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide
Description
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Properties
IUPAC Name |
4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c1-23(2)12-20-18(21(27)13-23)11-19(14-3-7-16(24)8-4-14)26(20)17-9-5-15(6-10-17)22(25)28/h3-11H,12-13H2,1-2H3,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXKGQQKVAWIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide is a synthetic compound with potential biological activity. Its chemical structure suggests it may interact with various biological pathways, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C23H21BrN2O2
- Molecular Weight : 438.32 g/mol
- CAS Number : 1022288-07-8
The compound's biological activity is primarily attributed to its structural features that allow it to interact with specific biological targets. The presence of the bromophenyl group and the indole ring system are critical for its pharmacological effects.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
- Antioxidant Properties : Some studies suggest that indole derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to 4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide. For instance:
- Study on Cell Lines : A study evaluated the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
This suggests that the compound has promising anticancer properties that warrant further investigation.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In an animal model of inflammation:
- Experimental Setup : Mice were treated with the compound prior to inducing inflammation through carrageenan injection.
- Results : The treated group exhibited a significant reduction in paw edema compared to the control group.
This indicates that the compound may modulate inflammatory pathways effectively.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any new compound.
Pharmacokinetics:
- Absorption : Preliminary studies suggest good absorption characteristics.
- Metabolism : Metabolites were identified using mass spectrometry, indicating potential pathways for detoxification.
- Excretion : Initial findings suggest renal excretion as a primary route.
Toxicity:
Toxicological assessments revealed that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
